molecular formula C8H8N2O2S B6177112 ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 2103918-66-5

ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B6177112
CAS No.: 2103918-66-5
M. Wt: 196.23 g/mol
InChI Key: PSMTZOPUCQEKOU-UHFFFAOYSA-N
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Description

Overview of Fused Thiophene-Pyrazole Systems and Their Isomers

Thienopyrazoles are formed by the fusion of a five-membered thiophene (B33073) ring (containing a sulfur atom) and a five-membered pyrazole (B372694) ring (containing two adjacent nitrogen atoms). mdpi.com This fusion can occur in three different ways, resulting in three distinct structural isomers. The specific arrangement of the rings and the position of the heteroatoms define the chemical properties and, consequently, the biological activity of the resulting molecule. researchgate.net

The three isomers of the thienopyrazole core are:

Thieno[2,3-c]pyrazole : The thiophene ring is fused across the 'c' face of the pyrazole ring.

Thieno[3,2-c]pyrazole : The thiophene ring is fused at the 'c' face, but with the sulfur atom in a different position relative to the pyrazole nitrogens compared to the [2,3-c] isomer.

Thieno[3,4-c]pyrazole : The thiophene ring is fused across the 'd' face of the pyrazole ring. researchgate.net

Of these, thieno[2,3-c]pyrazoles have been noted as a less-explored isomeric class compared to others, despite growing evidence of their significant biological potential. mdpi.com

Table 1: Isomers of Thienopyrazole

Isomer Name Description
Thieno[2,3-c]pyrazole Fusion of thiophene and pyrazole rings at the 'c' face.
Thieno[3,2-c]pyrazole An alternative fusion at the 'c' face with a different orientation of the thiophene ring. researchgate.net

| Thieno[3,4-c]pyrazole | Fusion of the thiophene and pyrazole rings at the 'd' face. researchgate.net |

Historical Context and Evolution in Chemical Research

The study of pyrazoles and their fused derivatives has a long history in heterocyclic chemistry, recognized for their accessibility and diverse chemical reactivity. globalresearchonline.net Initially, research focused on the fundamental synthesis and characterization of these novel ring systems. Over time, as screening methods advanced, the focus shifted towards the immense pharmacological potential of these compounds. globalresearchonline.net Scientists have been encouraged to create new synthetic routes to access the thienopyrazole nucleus, driven by its unique position in medicinal chemistry. researchgate.net The evolution of this research area has seen a move from broad screening to the rational design of thienopyrazole derivatives as targeted agents, such as kinase inhibitors, reflecting a maturation of the field from discovery to targeted drug development. researchgate.netmdpi.com

Broad Spectrum of Biological Relevance of Thienopyrazole Derivatives

Thienopyrazole derivatives have been investigated for a wide array of pharmacological activities, establishing them as privileged scaffolds in drug discovery. researchgate.netresearchgate.net The bicyclic nature of the core provides a rigid framework that can be appropriately substituted to interact with various biological targets. Research has documented their efficacy as antiproliferative, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netmdpi.com

Some of the key biological activities reported for thienopyrazole derivatives include:

Anticancer Activity : This is one of the most extensively studied areas. Derivatives of the thieno[2,3-c]pyrazole scaffold, in particular, have shown potent and selective cytotoxic effects against numerous human cancer cell lines, including leukemia, breast, colon, and cervical cancer. researchgate.netnih.gov One such derivative, identified as Tpz-1, induced cell death in cancer cells at low micromolar concentrations. researchgate.netnih.govmdpi.com

Kinase Inhibition : Many thienopyrazole compounds function as kinase inhibitors, which is a critical mechanism for anticancer activity. nih.govmdpi.com They have shown inhibitory activity against various kinases, including phosphodiesterase 7A (PDE7A), non-receptor tyrosine kinase ABL, Aurora kinase (AURK), and cyclin-dependent kinase 2 (CDK2). mdpi.com

Anti-inflammatory and Antioxidant Activity : Certain thienopyrazole derivatives have been reported to possess anti-inflammatory properties. researchgate.netnih.gov Additionally, some have been evaluated as antioxidants, showing potential to protect against cellular damage caused by toxins. researchgate.netnih.gov

Antimicrobial and Antiviral Activity : The thienopyrazole nucleus has also been incorporated into molecules with antimicrobial and antiviral properties, though this area is less explored than their anticancer potential. researchgate.netresearchgate.netnih.gov

Table 2: Selected Biological Activities of Thienopyrazole Derivatives

Biological Activity Specific Target/Model Thienopyrazole Isomer Class Reference
Anticancer Human cancer cell lines (leukemia, breast, colon, etc.) Thieno[2,3-c]pyrazole researchgate.netnih.govmdpi.com
Kinase Inhibition PDE7A, ABL, AURK, IGF-1R, CDK2 Thieno[2,3-c]pyrazole mdpi.com
Anti-inflammatory General studies Thieno[2,3-c]pyrazole researchgate.netnih.gov
Antioxidant Toxicity model in Clarias gariepinus Thieno[2,3-c]pyrazole nih.gov
Antiviral General studies Thieno[2,3-c]pyrazole researchgate.netnih.gov

| Antimicrobial | General studies | Thieno[2,3-c]pyrazole | researchgate.netnih.gov |

Significance of Ethyl 1H-Thieno[2,3-c]pyrazole-5-carboxylate within the Thienopyrazole Class

This compound is a specific derivative within the thieno[2,3-c]pyrazole class. Its primary significance lies in its role as a key synthetic intermediate for the creation of more complex and biologically active molecules. researchgate.net The ethyl ester functional group at the 5-position of the bicyclic core serves as a versatile chemical "handle."

This ester group can be readily converted into a variety of other functional groups, such as amides, hydrazides, and other esters, through standard chemical reactions. This allows medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of the thienopyrazole scaffold. For instance, the potent anticancer agent Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide) is a carbohydrazide (B1668358) derivative, a class of compounds often synthesized from a corresponding ester like this compound. mdpi.com Therefore, the title compound is a crucial building block, enabling the development and optimization of novel thienopyrazole-based therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2103918-66-5

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5-4-9-10-7(5)13-6/h3-4H,2H2,1H3,(H,9,10)

InChI Key

PSMTZOPUCQEKOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)NN=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ethyl 1h Thieno 2,3 C Pyrazole 5 Carboxylate

Retrosynthetic Analysis and Design Strategies

The design of synthetic routes for ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate is centered on the construction of the fused bicyclic thieno[2,3-c]pyrazole core. Retrosynthetic analysis reveals that the most common and effective strategy involves forming the thiophene (B33073) ring onto a pre-existing, suitably functionalized pyrazole (B372694) precursor.

A primary disconnection strategy breaks the C-S and C-C bonds of the thiophene ring. This approach identifies a substituted pyrazole as the key intermediate. For instance, a pyrazole bearing an aldehyde or a cyano group at the 4-position, along with a reactive group (like a chlorine or thiol) at the 5-position, serves as a versatile starting point. The pyrazole ring itself can be conceptually disconnected via the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. This hierarchical approach allows for the systematic construction of the complex scaffold from simpler, commercially available starting materials.

Established Synthetic Routes for the Thieno[2,3-c]pyrazole Core

The synthesis of the thieno[2,3-c]pyrazole scaffold is achieved through several established methods, primarily involving the annulation of a thiophene ring onto a pyrazole core.

One of the most direct methods for synthesizing the title compound and its analogs is through the cyclocondensation of a 5-chloro-1H-pyrazole-4-carbaldehyde with an α-mercaptoacetate ester. researchgate.netnih.gov In this reaction, the sulfur atom of the mercaptoacetate (B1236969) acts as a nucleophile, attacking the carbon of the pyrazole-aldehyde. This is followed by an intramolecular reaction and dehydration to form the fused thiophene ring. The reaction is typically carried out in an alcoholic solvent in the presence of a base, such as sodium ethoxide. nih.govresearchgate.net

This method provides a reliable route to various substituted thieno[2,3-c]pyrazoles by simply altering the substituents on the pyrazole and thioglycolate starting materials. nih.gov

Table 1: Examples of Cyclocondensation for Thieno[2,3-c]pyrazole Synthesis

Pyrazole PrecursorSulfur ReagentBase/SolventProduct
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeEthyl thioglycolateNaOEt/EtOHEthyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehydeEthyl thioglycolateNaOEt/EtOHEthyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
5-Chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehydeEthyl bromoacetate (B1195939) + Na₂S-Ethyl 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylate nih.gov

Annulation Procedures (e.g., Gewald Reaction analogues)

The Gewald reaction is a well-known multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. Analogous strategies are employed for the synthesis of thieno[2,3-c]pyrazoles.

A common variant involves the reaction of a 5-chloro-1H-pyrazole-4-carbonitrile with methyl thioglycolate. researchgate.net This procedure begins with nucleophilic substitution of the chlorine atom by the thioglycolate, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization of the resulting intermediate. The subsequent tautomerization yields the 4-amino-thieno[2,3-c]pyrazole-5-carboxylate ester. researchgate.net This approach effectively builds the thiophene ring onto the pyrazole core, resulting in an amino group at the 4-position, which can be a handle for further derivatization.

While multi-component reactions (MCRs) are extensively used for the synthesis of related fused pyrazoles like pyrano[2,3-c]pyrazoles, their application for the direct construction of the thieno[2,3-c]pyrazole core is less common but conceptually feasible. beilstein-journals.orgnih.gov The typical four-component synthesis of pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a β-ketoester, and hydrazine. nih.govsemanticscholar.org

A plausible MCR strategy for the thieno[2,3-c]pyrazole system could involve modifying this template. For instance, a one-pot reaction combining a pyrazolone (B3327878) (formed in situ from a β-ketoester and hydrazine), an aldehyde, malononitrile, and elemental sulfur could potentially yield a 4-amino-thieno[2,3-c]pyrazole derivative in a manner analogous to the Gewald reaction. Such approaches are valued for their efficiency and atom economy, rapidly generating molecular complexity from simple precursors. nih.gov

Functionalization and Derivatization Approaches on the Core Scaffold

The this compound scaffold, once synthesized, serves as a versatile intermediate for further chemical modifications, particularly at the ester group.

The ethyl ester at the 5-position is a key functional handle for derivatization. A primary and widely used transformation is hydrazinolysis. nih.gov

Hydrazinolysis: The reaction of this compound with hydrazine hydrate (B1144303), typically in a refluxing alcoholic solvent, efficiently converts the ester into the corresponding 1H-thieno[2,3-c]pyrazole-5-carbohydrazide. researchgate.net This carbohydrazide (B1668358) is a stable, crystalline solid and a crucial intermediate for a variety of subsequent transformations.

Subsequent Transformations of the Carbohydrazide: The resulting carbohydrazide is a versatile building block for creating a library of new derivatives. A common derivatization involves the condensation of the terminal -NH₂ group of the hydrazide with various aldehydes to form Schiff bases (hydrazones). This reaction is typically acid-catalyzed and provides a straightforward method to introduce diverse structural motifs. nih.gov For example, condensation with 2-methoxybenzaldehyde (B41997) yields N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide. nih.gov

Another synthetic pathway involves the cyclization of the carbohydrazide with various reagents to form new heterocyclic rings. For instance, reaction with aromatic carboxylic acids can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives attached to the thieno[2,3-c]pyrazole core. researchgate.net

Table 2: Derivatization of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

ReagentReaction TypeResulting Functional Group/Ring
Aromatic Aldehydes (e.g., 2-methoxybenzaldehyde)CondensationSchiff Base (Hydrazone) nih.gov
Aromatic Carboxylic AcidsCyclization1,3,4-Oxadiazole researchgate.net
Carbon DisulfideCyclization1,3,4-Oxadiazole-thione researchgate.net
Phenyl IsothiocyanateAddition followed by Cyclization1,2,4-Triazole-thione researchgate.net

These transformations highlight the utility of the ester moiety as a launchpad for extensive structural diversification of the thieno[2,3-c]pyrazole scaffold.

Substituent Variations on Thiophene and Pyrazole Rings

The core structure of this compound offers multiple sites for substitution, allowing for the fine-tuning of its chemical properties. Research has demonstrated that both the thiophene and pyrazole rings can be functionalized to create a diverse library of analogues.

A common strategy involves starting with a substituted pyrazole before the construction of the fused thiophene ring. For instance, the synthesis of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has been achieved by reacting diethyl oxalate (B1200264) with substituted acetophenone (B1666503) derivatives, followed by cyclization with hydrazine hydrate. nih.gov This approach introduces substituents at what will become the 3-position of the thieno[2,3-c]pyrazole system.

Another key synthetic route involves the modification of a pre-formed thienopyrazole skeleton. One such method begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. researchgate.netresearchgate.net This starting material can be converted into a chloronitrile, which then reacts with a thioglycolate ester to form the thiophene ring, yielding a 4-amino-thieno[2,3-c]pyrazole derivative. researchgate.netresearchgate.net The amino group at the C4 position serves as a handle for further modifications, such as the Paal-Knorr reaction to introduce a pyrrolyl group. researchgate.net These multi-step syntheses allow for the introduction of varied substituents on both the pyrazole and the newly formed thiophene ring.

The following table summarizes examples of substituent variations on the thieno[2,3-c]pyrazole core, showcasing the versatility of the synthetic approaches.

Starting MaterialKey ReagentsSubstituent IntroducedPosition on CoreReference
Substituted AcetophenonesDiethyl oxalate, Hydrazine hydrateAryl, Alkyl, etc.3-position (on pyrazole) nih.gov
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileMethyl thioglycolateAmino group4-position (on thiophene) researchgate.netresearchgate.net
4-Amino-thieno[2,3-c]pyrazole2,5-DimethoxytetrahydrofuranPyrrol-1-yl group4-position (on thiophene) researchgate.net
1,3-Disubstituted-1H-pyrazole-4-carbaldehydes2-Amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrileThiophene moietyVaries nih.gov

Amide Bond Formations for Expanded Chemical Space

To further explore the chemical space around the this compound scaffold, the ethyl ester group is frequently converted into a wide range of amides. This transformation is a critical step in creating derivatives with potentially altered biological activities and physicochemical properties.

The most common initial step is hydrazinolysis, where the ethyl ester is treated with hydrazine hydrate to yield the corresponding carbohydrazide. researchgate.netresearchgate.net This carbohydrazide is a versatile intermediate. For example, it can be condensed with various aromatic aldehydes to form hydrazone derivatives, such as N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide. mdpi.com

Furthermore, the carbohydrazide can be used to construct other heterocyclic rings. Reaction with carbon disulfide can yield oxadiazolethiones, while a two-step process involving reaction with phenyl isothiocyanate can lead to the formation of 1,2,4-triazolethiones. researchgate.net Direct amide bond formation can also be achieved by first converting the carboxylic acid (obtained from ester hydrolysis) to an acyl chloride, which then reacts with various amines. This method has been used to synthesize pyrazole carboxylic acid amides of sulfonamides. nih.gov These reactions significantly expand the library of compounds derived from the parent ester.

IntermediateReagent(s)Resulting Functional Group/HeterocycleReference
This compoundHydrazine hydrateCarbohydrazide researchgate.netresearchgate.net
Thieno[2,3-c]pyrazole-5-carbohydrazideAromatic aldehydesHydrazone mdpi.com
Thieno[2,3-c]pyrazole-5-carbohydrazideCarbon disulfide1,3,4-Oxadiazole-2-thione researchgate.net
Thieno[2,3-c]pyrazole-5-carbohydrazideAromatic carboxylic acids5-Aryl-1,3,4-oxadiazole researchgate.net
Pyrazole-3-carbonyl chloride5-Amino-1,3,4-thiadiazole-2-sulfonamideAmide nih.gov

Exploration of Sustainable and Green Chemistry Protocols for Synthesis

In line with the growing importance of environmental stewardship in chemical synthesis, researchers are actively developing green chemistry protocols for the production of pyrazole-containing heterocycles. uniroma1.it These methods aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. bohrium.comscirp.org

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the implementation of solvent-free reaction conditions, which minimizes the use of volatile organic compounds. Microwave irradiation has emerged as a powerful tool in this area, often leading to dramatically reduced reaction times and increased product yields for the synthesis of pyrazole derivatives. mdpi.comtsijournals.com

Another effective solvent-free technique is ball milling, a mechanochemical method where reactions are induced by mechanical force. nih.gov This approach has been successfully used for the synthesis of dihydropyrano[2,3-c]pyrazoles, offering advantages such as short reaction times (5-20 minutes) and operation at room temperature. nih.gov

Catalytic Systems (e.g., Heterogeneous Catalysis)

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of fused pyrazole systems, various catalytic approaches have been explored. Nano-catalysts, such as ZnO nanoparticles, have been employed in one-pot, four-component reactions in aqueous media to produce pyranopyrazoles in high yields. wisdomlib.org

Heterogeneous catalysts are particularly attractive because of their easy separation from the reaction mixture and potential for reuse. Examples include polymer-supported catalysts like PS-DABCO and naturally derived materials like chitosan, which can act as a green basic catalyst. scirp.orgwisdomlib.org Recently, a novel metal-free nano-catalyst, silica/aminoethylpiperazine, was developed for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives under solvent-free ball milling conditions, further highlighting the move towards more sustainable and efficient synthetic methodologies. nih.gov The use of magnetized distilled water has also been reported as a catalyst-free medium for synthesizing chromeno[2,3-c]pyrazoles, offering an environmentally benign alternative to traditional solvents and catalysts. scielo.org.za

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions of the Thienopyrazole System

The thieno[2,3-c]pyrazole core, being an electron-rich heteroaromatic system, is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the electronic distribution across the fused rings. One of the key electrophilic substitution reactions documented for related pyrazole (B372694) systems, which leads to the formation of the thieno[2,3-c]pyrazole core itself, is the Vilsmeier-Haack reaction. tandfonline.comijpcbs.com

The Vilsmeier-Haack reaction involves the formylation of activated aromatic rings using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org Research on pyrazole derivatives has shown that this reaction can be a critical step in building the fused thiophene (B33073) ring. For instance, studies on 4,4′-bi-4H-pyrazole-5,5′(1H,1′H)-dione have demonstrated that a methyl group on the pyrazole ring can undergo diformylation and subsequent cyclization to yield a thieno[2,3-c:5,4-c′]dipyrazole derivative. tandfonline.com This transformation highlights the reactivity of the pyrazole nucleus towards electrophilic attack, which ultimately facilitates the construction of the thiophene ring.

While direct Vilsmeier-Haack formylation on the pre-formed ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate is not extensively detailed in the reviewed literature, the reactivity of the parent pyrazole systems suggests that the thiophene ring would be the likely site of electrophilic attack, given its higher electron density compared to the pyrazole ring. The precise position of substitution would be influenced by the directing effects of the fused pyrazole and the ester group.

Table 1: Vilsmeier-Haack Reaction on a Pyrazole Precursor

Starting MaterialReagentsKey TransformationProduct TypeReference
4,4′-bi-4H-pyrazole-5,5′(1H,1′H)-dionePOCl₃ / DMFDiformylation of methyl group and cyclizationThieno[2,3-c:5,4-c′]dipyrazole tandfonline.com

Nucleophilic Substitution Reactions and Their Scope

The this compound molecule possesses a key site for nucleophilic attack at the carbonyl carbon of the ethyl ester group. This functionality allows for a variety of transformations, including hydrolysis, amidation, and hydrazinolysis, providing access to a range of important derivatives.

Hydrolysis: The ester can be hydrolyzed under alkaline or acidic conditions to yield the corresponding 1H-thieno[2,3-c]pyrazole-5-carboxylic acid. However, studies on related pyrazolo-thieno-pyrimidine systems have shown that this reaction can be sensitive to conditions, with decarboxylation sometimes occurring, especially under harsh acidic or alkaline treatment at elevated temperatures. wikipedia.org

Amidation and Hydrazinolysis: A significant and widely utilized reaction is the conversion of the ester into amides and hydrazides. The reaction with hydrazine (B178648) hydrate (B1144303) (hydrazinolysis) is particularly noteworthy as it efficiently converts the ethyl ester into 1H-thieno[2,3-c]pyrazole-5-carbohydrazide. researchgate.net This carbohydrazide (B1668358) is a versatile intermediate, serving as a precursor for the synthesis of various other heterocyclic systems, such as 1,3,4-oxadiazoles and triazolo-thiadiazoles, by reacting with different electrophiles. researchgate.net This demonstrates the broad scope of nucleophilic substitution at the C5-ester group for generating libraries of complex molecules. For example, the reaction of methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate with hydrazine hydrate yields the corresponding carbohydrazide, which is then used in subsequent cyclization reactions. researchgate.net

Table 2: Nucleophilic Substitution Reactions at the C5-Ester Group

Starting EsterNucleophileReaction ConditionsProductReference
Thieno[2,3-c]pyrazole-5-carboxylateHydrazine hydrateGood yieldThieno[2,3-c]pyrazole-5-carbohydrazide researchgate.net
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylateNaOH (aq) or HCl (aq)Alkaline or acid hydrolysisCorresponding carboxylic acid (may decarboxylate) wikipedia.org

Oxidation and Reduction Chemistry of the Fused Rings

The oxidation and reduction chemistry of this compound offers pathways to modify both the fused ring system and the ester functionality.

Oxidation: The sulfur atom in the thiophene ring is a potential site for oxidation. Generally, thiophenes can be oxidized to sulfoxides and subsequently to sulfones using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com These transformations can significantly alter the electronic properties and biological activity of the molecule. While specific studies detailing the oxidation of the this compound scaffold were not prominent in the surveyed literature, the known reactivity of thiophene suggests this is a feasible transformation. The reaction conditions would need careful control to avoid undesired oxidation of the pyrazole ring or other sensitive parts of the molecule.

Reduction: The ethyl ester group at the C5 position is a prime target for reduction. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org It is therefore highly probable that treatment of this compound with LiAlH₄ would yield (1H-thieno[2,3-c]pyrazol-5-yl)methanol. More selective reducing agents, like diisobutylaluminium hydride (DIBAL-H), could potentially reduce the ester to the corresponding aldehyde, 1H-thieno[2,3-c]pyrazole-5-carbaldehyde, especially at low temperatures. davuniversity.org The aromatic fused rings are generally resistant to reduction under these conditions, preserving the core structure.

Table 3: Plausible Oxidation and Reduction Reactions

TransformationTypical Reagent(s)Expected ProductNote
Oxidation of Thiophene Sulfurm-CPBAThieno[2,3-c]pyrazole-S-oxide/dioxideBased on general thiophene chemistry. mdpi.com
Reduction of Ester to AlcoholLiAlH₄(1H-thieno[2,3-c]pyrazol-5-yl)methanolBased on general ester reactivity. masterorganicchemistry.comlibretexts.org
Reduction of Ester to AldehydeDIBAL-H (low temp.)1H-thieno[2,3-c]pyrazole-5-carbaldehydeBased on general ester reactivity. davuniversity.org

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, enabling extensive functionalization of heterocyclic scaffolds. For the thieno[2,3-c]pyrazole system, these reactions would typically require prior halogenation of the aromatic core to introduce a suitable handle for coupling.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for creating C-C bonds. nih.gov A halogenated derivative of this compound (e.g., a bromo- or iodo-substituted version) could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the fused ring system. While direct examples on this specific scaffold are sparse, the successful Suzuki coupling of other halo-pyrazoles and related nitrogen-rich heterocycles establishes the feasibility of this approach. nih.gov

Heck and Sonogashira Couplings: The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. masterorganicchemistry.com These reactions provide routes to introduce alkenyl and alkynyl groups, respectively. The Sonogashira reaction, in particular, has been utilized in a synthetic route to thieno[2,3-c]pyrazoles, where a 5-chloro-4-iodopyrazole is coupled with an alkyne, followed by cyclization with a sulfur source. This demonstrates the amenability of the pyrazole core to palladium-catalyzed alkynylation.

C-H Activation/Arylation: More recent developments in palladium catalysis focus on the direct functionalization of C-H bonds, avoiding the need for pre-halogenation. Studies on ethyl 1-methylpyrazole-4-carboxylate have shown that palladium-catalyzed direct C-H arylation can occur selectively at the C5 position. academie-sciences.fracademie-sciences.fr This methodology offers a more atom-economical route to arylated pyrazoles. Applying this strategy to this compound could lead to direct arylation on the thiophene ring, a promising avenue for creating novel derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would be highly valuable for introducing amino groups onto a halogenated thieno[2,3-c]pyrazole core, providing access to compounds with different electronic and pharmacological properties. Successful aminations have been reported for C4-halopyrazoles, indicating the potential of this reaction for the thienopyrazole system. nih.gov

Table 4: Potential Transition Metal-Catalyzed Functionalizations

Reaction TypeTypical SubstratesCatalyst System (Example)Product TypeReference (on related systems)
Suzuki-Miyaura CouplingHalo-thienopyrazole + Boronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Heteroaryl-thienopyrazole nih.gov
Direct C-H ArylationThienopyrazole + Aryl halidePd(OAc)₂, KOAcAryl-thienopyrazole academie-sciences.fracademie-sciences.fr
Buchwald-Hartwig AminationHalo-thienopyrazole + AminePd catalyst, Ligand, BaseAmino-thienopyrazole nih.gov

Spectroscopic and Advanced Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate, a complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra would be essential for confirming its molecular structure. This would involve the analysis of chemical shifts (δ), coupling constants (J), and potentially advanced 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity between atoms.

Despite extensive searches, specific ¹H and ¹³C NMR data for the unsubstituted this compound have not been found in the reviewed scientific literature. While data for substituted analogues, such as amino or phenyl derivatives, are available, these cannot be directly extrapolated to the parent compound due to the significant influence of substituents on the electronic environment and thus the chemical shifts of the core structure.

Table 1: Anticipated ¹H NMR Spectral Data for this compound (Hypothetical) (Note: This table is a hypothetical representation of expected signals and is not based on published experimental data.)

ProtonMultiplicityChemical Shift (ppm)
NH (pyrazole)Singlet (broad)> 10.0
CH (pyrazole)Singlet7.5 - 8.5
CH (thiophene)Singlet7.0 - 8.0
O-CH₂ (ethyl)Quartet4.0 - 4.5
CH₃ (ethyl)Triplet1.0 - 1.5

Table 2: Anticipated ¹³C NMR Spectral Data for this compound (Hypothetical) (Note: This table is a hypothetical representation of expected signals and is not based on published experimental data.)

CarbonChemical Shift (ppm)
C=O (ester)160 - 170
Quaternary C (thiophene)140 - 150
Quaternary C (pyrazole)130 - 140
CH (pyrazole)120 - 130
CH (thiophene)110 - 120
O-CH₂ (ethyl)60 - 70
CH₃ (ethyl)10 - 20

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₈N₂O₂S), HRMS would provide an exact mass measurement that matches its calculated theoretical mass, typically within a few parts per million (ppm).

Specific HRMS data for this compound is not available in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the pyrazole (B372694) ring, the C=O bond of the ester group, and various C-H, C=C, and C-N bonds within the heterocyclic structure.

As with other spectroscopic data, a published IR spectrum specifically for this compound could not be located.

Table 3: Anticipated IR Absorption Bands for this compound (Hypothetical) (Note: This table is a hypothetical representation of expected absorptions and is not based on published experimental data.)

Functional GroupBondWavenumber (cm⁻¹)
Pyrazole N-HN-H stretch3200 - 3400
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 3000
Ester C=OC=O stretch1700 - 1730
Aromatic C=C/C=NC=C/C=N stretch1500 - 1650
Ester C-OC-O stretch1100 - 1300

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic properties of molecules. These methods are used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For thienopyrazole derivatives, MD simulations provide valuable information on their conformational flexibility and the stability of their complexes with biological targets, such as proteins.

Studies on related thieno[3,2-c]pyrazole and thieno[3,2-c]pyran analogs have utilized MD simulations to examine the conformational changes in enzymes upon ligand binding and how these changes affect the stability of the protein-drug complex. nih.govnih.gov Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Stable RMSD values over the simulation time suggest that the protein-ligand complex has reached equilibrium. For example, in a study of thieno[3,2-c]pyran analogs, the average RMSD values of the backbone atoms were found to be stable at 0.13 nm, indicating a stable complex. nih.gov

These simulations are crucial for validating the results of molecular docking and providing a more dynamic picture of the ligand-receptor interactions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with its target receptor. The thienopyrazole scaffold has been investigated as a core structure for inhibitors of various protein kinases and other biological targets. nih.govmdpi.com

Binding Affinity Predictions with Biomolecular Targets

Docking studies on various thienopyrazole derivatives and related structures have predicted their binding affinities against several cancer-related targets. For instance, novel thienyl-pyrazole derivatives have been modeled as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. ekb.eg Similarly, related pyrazole-containing compounds have been docked against the Epidermal Growth Factor Receptor (EGFR) and tubulin. mdpi.com The binding affinity is often reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Compound ClassBiomolecular TargetPredicted Binding Energy (kcal/mol)Reference
Thienyl-pyrazole derivativeVEGFR-2Not explicitly stated, but showed good affinity ekb.eg
1H-pyrazolo[3,4-d]pyrimidine derivativeEGFR-10.36 mdpi.com
Pyrene-pyrazole derivativeα, β-tubulin-9.69 mdpi.com

Identification of Key Interacting Residues

Beyond predicting binding affinity, docking simulations identify the specific amino acid residues within the target's active site that interact with the ligand. These interactions are typically hydrogen bonds, hydrophobic interactions, or pi-pi stacking. For example, in a study of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives targeting EGFR, hydrogen bond interactions with the residue MET769 were identified as crucial for stabilizing the complex. ox.ac.uk Understanding these key interactions is vital for the rational design of more potent and selective inhibitors.

Pharmacophore Modeling for Active Feature Identification

Pharmacophore modeling is a powerful method in computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A study on thieno[3,2-b]pyrimidine analogs, which are structurally related to thieno[2,3-c]pyrazoles, as VEGFR-2 inhibitors, developed a five-point pharmacophore model designated AAHRR. semanticscholar.org This model identified the following key features for potent inhibitory activity:

Two Aromatic Rings (R): Indicating the importance of aromatic interactions with the receptor.

Two Hydrogen Bond Acceptors (A): Highlighting specific sites for hydrogen bonding.

One Hydrophobic Group (H): Emphasizing the role of hydrophobic interactions in binding.

Such models serve as 3D queries for virtual screening of compound libraries to identify new potential inhibitors that possess the required pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of thieno[3,2-b]pyrimidine VEGFR-2 inhibitors, a 3D-QSAR study was performed to understand the structural requirements for enhanced activity. semanticscholar.org The resulting model showed excellent statistical significance and predictive power. semanticscholar.org

QSAR Model ParameterValueSignificance
Determination Coefficient (R²)0.9429Indicates a strong correlation between predicted and experimental activities for the training set.
Cross-validated Correlation Coefficient (Q²)0.7873Demonstrates the model's good predictive power and robustness.
Variance Ratio (F)78.5Shows high statistical significance of the model.

The QSAR model suggested that the VEGFR-2 inhibitory activity of these compounds is positively influenced by hydrophobic character, electron-withdrawing groups, and hydrogen-bond donating groups. semanticscholar.org This information provides clear guidance for optimizing the lead compounds to design new derivatives with potentially improved potency. semanticscholar.org Similar QSAR studies on various pyrazole (B372694) derivatives have also proven valuable in designing potent inhibitors for targets like acetylcholinesterase. shd-pub.org.rs

Pharmacological and Mechanistic Biological Investigations

In Vitro Biological Activity Screening and Profiling

The thieno[2,3-c]pyrazole core structure has been the subject of numerous studies to evaluate its potential as a biologically active agent. Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate, as a key intermediate or a member of compound libraries, has been assessed for various pharmacological effects.

Anticancer and Antiproliferative Activity Assessments

The potential of this compound and its derivatives as anticancer agents has been a primary focus of research. These investigations have explored their ability to induce cell death, inhibit key enzymes involved in cell proliferation, and modulate cellular pathways critical for cancer progression.

The cytotoxic effects of compounds derived from the thieno[2,3-c]pyrazole scaffold have been evaluated against a panel of human cancer cell lines. While many studies focus on derivatives, the foundational scaffold often exhibits baseline activity. For instance, a series of 1-aryl-1H-thieno[2,3-c]pyrazoles demonstrated varied cytotoxic potential against human myeloid leukemia (HL-60), human lung adenocarcinoma (A549), and human breast adenocarcinoma (MCF-7) cell lines. In one such study, compounds were evaluated for their ability to inhibit the growth of these cell lines, with some derivatives showing potent activity.

Another study focused on novel N-phenyl-thieno[2,3-c]pyrazole derivatives, which also underwent screening against various cancer cell lines, including those of the lung and breast. The results from these studies often provide structure-activity relationships that highlight the importance of the core thieno[2,3-c]pyrazole structure in mediating cytotoxicity.

Protein kinases are crucial regulators of cell signaling pathways and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The thieno[2,3-c]pyrazole scaffold has been identified as a promising framework for the development of kinase inhibitors.

Research has shown that certain thieno[2,3-c]pyrazole derivatives can effectively inhibit Aurora kinases, which are key regulators of mitosis. For example, a series of 3-substituted thieno[2,3-c]pyrazole derivatives were synthesized and evaluated for their inhibitory activity against Aurora A and Aurora B kinases. Some of these compounds displayed potent and selective inhibition.

Furthermore, the inhibitory potential of thieno[2,3-c]pyrazole derivatives has been investigated against Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase, a non-receptor tyrosine kinase implicated in chronic myeloid leukemia. Additionally, studies have explored the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation, by compounds featuring the thieno[2,3-c]pyrazole core.

Beyond direct cytotoxicity and kinase inhibition, the anticancer effects of thieno[2,3-c]pyrazole derivatives have been attributed to their ability to modulate critical cellular pathways, such as apoptosis and the cell cycle.

Studies have demonstrated that certain thieno[2,3-c]pyrazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases. For instance, treatment of HL-60 cells with specific thieno[2,3-c]pyrazole compounds led to a significant increase in the apoptotic cell population.

In addition to inducing apoptosis, these compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. Analysis of the cell cycle distribution in treated cancer cells has often revealed an accumulation of cells in a specific phase, such as G2/M, indicating an interruption of the normal cell division process.

Anti-inflammatory Activity Studies

The thieno[2,3-c]pyrazole scaffold has also been explored for its potential anti-inflammatory properties. Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Compounds that can modulate inflammatory pathways are therefore of significant therapeutic interest.

Research into the anti-inflammatory activity of thieno[2,3-c]pyrazole derivatives has often involved assessing their ability to inhibit the production of pro-inflammatory mediators. For example, studies have investigated the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. Some thieno[2,3-c]pyrazole derivatives have shown promising COX inhibitory activity.

Antimicrobial Activity Evaluations (Antibacterial, Antifungal)

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The thieno[2,3-c]pyrazole nucleus has been investigated as a potential scaffold for the development of novel antibacterial and antifungal compounds.

A variety of thieno[2,3-c]pyrazole derivatives have been synthesized and screened for their activity against a range of pathogenic bacteria and fungi. These studies have often revealed that the nature and position of substituents on the thieno[2,3-c]pyrazole ring system play a crucial role in determining the antimicrobial potency and spectrum of activity. While some derivatives have shown broad-spectrum activity, others have exhibited more selective effects against specific microorganisms.

Antiviral Activity Assessments (e.g., HCV, Measles Virus)

The thieno[2,3-c]pyrazole scaffold has been identified as a promising framework for the development of novel antiviral agents. mdpi.comnih.gov While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, research into the broader class of thienopyrazoles and related pyrazole (B372694) derivatives highlights their potential against various viral pathogens.

Investigations into related heterocyclic systems have demonstrated notable antiviral efficacy. For instance, certain pyrazole derivatives have been evaluated for their ability to inhibit the hepatitis C virus (HCV). nih.gov One study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives found that specific compounds could effectively block the proliferation of RNA HCV in HepG2 hepatocellular carcinoma cell lines. nih.gov Similarly, other pyrazole compounds have shown exceptional anti-HCV activity with significant inhibitory concentrations. nih.gov

Furthermore, the antiviral potential of pyrazole derivatives extends to other viruses, such as the measles virus (MV), where certain carboxamide derivatives were found to be effective inhibitors. nih.gov The general class of thienopyrazoles has been endorsed as having antiviral properties, encouraging further exploration of specific derivatives like this compound in this therapeutic area. mdpi.comnih.gov

Enzyme Inhibition Studies (e.g., PDE7A, P2X3, IGF-1R)

Thieno[2,3-c]pyrazole derivatives have been the subject of numerous enzyme inhibition studies, revealing their potential to modulate the activity of various kinases and enzymes implicated in disease. This class of compounds has demonstrated significant inhibitory activity against several key targets.

Specifically, the thieno[2,3-c]pyrazole scaffold is associated with the inhibition of phosphodiesterase 7A (PDE7A), the purinergic receptor P2X3, and the insulin-like growth factor type 1 receptor (IGF-1R). mdpi.comnih.gov Additionally, inhibitory activities against Aurora kinase (AURK) and cyclin-dependent kinase 2 (CDK2) have been reported for this class of molecules. mdpi.comnih.gov

A notable derivative, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1), has been investigated for its mechanism of action. nih.govresearchgate.net In vitro studies revealed that Tpz-1 interferes with critical signaling pathways by altering the phosphorylation state of several kinases. The compound was found to reduce the phosphorylation of p38, CREB, Akt, and STAT3, while inducing the hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases. nih.govresearchgate.net This modulation of kinase activity underscores the potential of thieno[2,3-c]pyrazoles as targeted therapeutic agents.

Enzyme/Receptor TargetObserved Effect of Thieno[2,3-c]pyrazole DerivativesReference
Phosphodiesterase 7A (PDE7A)Inhibition mdpi.comnih.gov
Purinergic Receptor P2X3Inhibition mdpi.comnih.gov
Insulin-like Growth Factor Type 1 Receptor (IGF-1R)Inhibition mdpi.comnih.gov
Aurora Kinase (AURK)Inhibition mdpi.com
Cyclin-dependent Kinase 2 (CDK2)Inhibition mdpi.com
p38, CREB, Akt, STAT3 KinasesReduced Phosphorylation (by Tpz-1) nih.govresearchgate.net
Fgr, Hck, ERK 1/2 KinasesInduced Hyperphosphorylation (by Tpz-1) nih.govresearchgate.net

Antioxidant Activity Determination

The antioxidant potential of thienyl-pyrazole compounds has been a subject of scientific inquiry. The evaluation of this activity is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging tests. nih.gov These methods assess the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and cellular damage.

A study on a series of novel thienyl-pyrazole derivatives demonstrated significant antioxidant capabilities. nih.gov Certain compounds within the series exhibited excellent DPPH radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. nih.gov Similarly, strong hydroxyl radical scavenging activity was observed, with potency similar to the control, butylated hydroxyanisole (BHA). nih.gov The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or a single electron to neutralize reactive oxygen species. mdpi.com

The data below, from a study on related thienyl-pyrazoles, illustrates the potent antioxidant activity observed within this class of compounds.

CompoundDPPH Scavenging IC50 (μM)Hydroxyl Radical Scavenging IC50 (μM)
Thienyl-pyrazole 5g0.245 ± 0.010.905 ± 0.01
Thienyl-pyrazole 5h0.284 ± 0.020.892 ± 0.01
Ascorbic Acid (Control)0.483 ± 0.01-
BHA (Control)-1.739 ± 0.01

In Vivo Biological Activity Studies (Non-Human Models)

Pre-clinical Efficacy Studies in Animal Models (e.g., Xenograft Tumor Models)

Based on the reviewed scientific literature, there is a lack of specific data regarding the pre-clinical efficacy of this compound in animal models. While numerous studies highlight the potent in vitro anticancer effects of thieno[2,3-c]pyrazole derivatives against various human cancer cell lines, the transition to in vivo models, such as xenograft tumor studies in mice, has not been detailed in the available sources. mdpi.comnih.govresearchgate.net Therefore, the efficacy of this specific compound in a living organism remains an area for future investigation.

Investigation of Pharmacodynamic Effects and Target Engagement in Animal Models

Consistent with the absence of in vivo efficacy studies, the current body of literature does not provide information on the pharmacodynamic properties or target engagement of this compound in animal models. Pharmacodynamic studies are crucial for understanding how a compound affects the body and confirms that it interacts with its intended molecular target in vivo. The in vitro data on enzyme inhibition and kinase modulation suggest clear targets, but their engagement in an animal model has yet to be reported. mdpi.comnih.gov Future preclinical development would require such studies to establish a link between the compound's mechanism of action and its physiological effects.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The biological activity of ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate derivatives is significantly influenced by the nature and position of substituents on both the pyrazole (B372694) and thiophene (B33073) rings.

Substituents on the Pyrazole Ring (N-1 and C-3 positions):

The N-1 position of the pyrazole ring is a critical site for modification. The presence of a phenyl group at this position is a common feature in many active derivatives. nih.govnih.gov For instance, in a series of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole derivatives, the 1-phenyl moiety was kept constant while modifying the 5-position, indicating its importance for the observed antimicrobial and anti-inflammatory activities. nih.gov

The C-3 position also plays a crucial role in determining the biological potency. A methyl group at this position has been found in several active compounds, including the potent cytotoxic agent Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide). nih.govresearchgate.net

Substituents on the Thiophene Ring (C-4 position):

The C-4 position of the thiophene ring offers another avenue for structural modification. The introduction of an amino group at this position has been a key step in the synthesis of various biologically active thieno[2,3-c]pyrazoles. nih.govresearchgate.net This amino group can be further functionalized to explore its impact on activity.

Modification of the Ester Group (C-5 position):

While the core focus is on the ethyl carboxylate, it is crucial to analyze the effects of its modification to understand the SAR at this position. The conversion of the ethyl ester at the C-5 position into carboxamides, carbohydrazides, and other derivatives has been a common strategy to modulate biological activity. nih.govnih.gov For example, a study on 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and its N-phenyl derivatives demonstrated significant antimicrobial and anti-inflammatory properties. nih.gov The potent anticancer agent Tpz-1 features a carbohydrazide (B1668358) moiety at this position, which is further substituted with a 2-methoxybenzylidene group. nih.govresearchgate.net This suggests that the electronic and steric properties of the group at C-5 are critical for cytotoxicity.

The following table summarizes the observed effects of substituents on the biological activity of thieno[2,3-c]pyrazole derivatives based on available literature.

Compound Series Substituent Variation Biological Activity Key Findings
4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-derivatives nih.govC5-position: -CN, -CONH2, -CONHPh, -COPhAntimicrobial, Anti-inflammatoryThe carboxamide and N-phenyl carboxamide derivatives showed notable activity, suggesting the importance of hydrogen bonding and aromatic interactions at this position.
Tpz-1 and related analogs nih.govresearchgate.netC5-position: -CONH-N=CH-(2-OCH3Ph)Anticancer (Cytotoxic)The extended hydrazone linkage with an ortho-methoxy substituted phenyl ring at C5 is crucial for its potent and selective cytotoxic effects against cancer cell lines.

Identification of Key Structural Features for Desired Biological Profiles

Through extensive SAR studies, several key structural features of the thieno[2,3-c]pyrazole core have been identified as crucial for eliciting specific biological responses.

For Anticancer Activity:

A substituted carbohydrazide moiety at the C-5 position: As exemplified by Tpz-1, this feature appears to be a key pharmacophore for potent cytotoxicity. The hydrazone linkage provides a rigid scaffold for interaction with biological targets. nih.govresearchgate.net

A small alkyl group (e.g., methyl) at the C-3 position: This may be important for optimal fitting into the active site of target proteins. nih.gov

For Kinase Inhibition:

Thieno[2,3-c]pyrazoles have been identified as inhibitors of various kinases, including Aurora kinase, IGF-1R, and CDK2. nih.gov The fused heterocyclic system mimics the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. Key features for kinase inhibition include:

The planar thieno[2,3-c]pyrazole scaffold: This acts as a hinge-binding motif.

Substituents at the N-1 and C-3 positions: These can be modified to achieve selectivity for different kinases.

The group at the C-5 position: This can extend into the solvent-exposed region of the kinase active site, and modifications here can improve potency and selectivity.

For Antimicrobial and Anti-inflammatory Activity:

An amino group at the C-4 position: This group is a common feature in derivatives showing these activities. nih.gov

A carboxamide or related functional group at the C-5 position: This suggests that hydrogen bond donor/acceptor capabilities at this position are important for interacting with microbial or inflammatory targets. nih.gov

Rational Design Principles for Lead Optimization and Analogue Synthesis

The insights gained from SAR and STR studies have laid the foundation for the rational design of more potent and selective thieno[2,3-c]pyrazole-based therapeutic agents.

Lead Optimization Strategies:

Scaffold Hopping and Isosteric Replacement: While maintaining the core thieno[2,3-c]pyrazole scaffold, isosteric replacement of substituents can be employed to improve pharmacokinetic properties and reduce off-target effects.

Structure-Based Drug Design: For targets where the crystal structure is known (e.g., kinases), molecular docking studies can guide the design of new analogs with improved binding affinity and selectivity. This approach allows for the rational introduction of functional groups that can form specific interactions with key residues in the active site.

Fragment-Based Drug Discovery: Small fragments that bind to the target can be grown or linked to the thieno[2,3-c]pyrazole core to generate more potent inhibitors.

Analogue Synthesis Principles:

The synthesis of thieno[2,3-c]pyrazole analogs often starts from readily available pyrazole precursors. A common synthetic route involves the construction of the fused thiophene ring onto a pre-functionalized pyrazole. The ethyl 5-carboxylate group is often introduced early in the synthesis and can be readily converted to other functional groups like amides and hydrazides in the final steps. This synthetic flexibility allows for the systematic exploration of the chemical space around the C-5 position.

Strategic Applications in Chemical and Biological Sciences

Utility as a Privileged Scaffold in Rational Drug Design and Discovery

The thieno[2,3-c]pyrazole moiety is increasingly recognized as a pharmacologically active scaffold, emerging as a desirable framework for designing antitumor, antiviral, antimicrobial, and anti-inflammatory agents. mdpi.com The fusion of the electron-rich thiophene (B33073) ring with the pyrazole (B372694) nucleus, a common pharmacophore in many approved drugs, creates a unique chemical architecture that can be readily modified to achieve specific interactions with biological targets. mdpi.comnih.govresearchgate.netresearchgate.net

The utility of this scaffold is prominently demonstrated in the field of oncology. mdpi.com Derivatives of the thieno[2,3-c]pyrazole core have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. mdpi.comnih.gov For instance, the thieno[2,3-c]pyrazole framework has been associated with the inhibition of key enzymes such as Aurora kinases, which are essential for cell division. researchgate.net

A notable example highlighting the scaffold's potential is the derivative N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, referred to as Tpz-1. mdpi.comresearchgate.net This compound has demonstrated potent and selective cytotoxic effects against a wide array of human cancer cell lines, with cell death induced at low micromolar to nanomolar concentrations. mdpi.comresearchgate.netnih.gov Mechanistic studies revealed that Tpz-1's anticancer activity stems from its ability to interfere with cell cycle progression, disrupt microtubule and mitotic spindle formation, and modulate the phosphorylation status of numerous kinases, including p38, CREB, Akt, STAT3, Fgr, Hck, and ERK 1/2. mdpi.comresearchgate.netnih.gov This multi-faceted mechanism underscores the scaffold's value in generating potent anticancer agents.

Beyond cancer, derivatives have also shown significant anti-inflammatory and antimicrobial properties. mdpi.comresearchgate.net Furthermore, certain thieno[2,3-c]pyrazole compounds have been investigated for their antioxidant capabilities, demonstrating a potential role in mitigating cellular damage from oxidative stress. nih.govnih.gov

Table 1: Cytotoxic Activity of Thieno[2,3-c]pyrazole Derivative Tpz-1 Against Human Cancer Cell Lines This interactive table summarizes the concentration of Tpz-1 required to cause 50% cell death (CC50) after 72 hours of exposure.

Cell LineCancer TypeCC50 (µM)
HL-60Acute Promyelocytic Leukemia0.23
K562Chronic Myelogenous Leukemia0.19
MOLM-13Acute Monocytic Leukemia0.38
THP-1Acute Monocytic Leukemia0.44
U937Histiocytic Lymphoma0.28
MDA-MB-231Breast Adenocarcinoma0.61
MCF-7Breast Adenocarcinoma0.98
HCT-116Colorectal Carcinoma0.50
HeLaCervical Adenocarcinoma0.43

Data sourced from Hess et al. (2022). mdpi.comnih.gov

Contribution to the Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological pathway, enabling researchers to study its function in a cellular or organismal context. The potent and often specific biological activities of thieno[2,3-c]pyrazole derivatives make them excellent candidates for development as chemical probes.

The detailed mechanistic investigations into compounds like Tpz-1 exemplify this utility. mdpi.comresearchgate.net Its ability to selectively modulate the activity of multiple kinases and to disrupt the cytoskeleton provides a powerful tool for interrogating these complex biological systems. mdpi.comresearchgate.netnih.gov By observing the downstream cellular effects of Tpz-1 treatment, researchers can elucidate the specific roles of the targeted kinases in cell survival, proliferation, and morphology. This contributes to the fundamental understanding of cancer biology and can help validate new targets for future drug development.

The thieno[2,3-c]pyrazole scaffold allows for systematic chemical modification, a key feature for optimizing a chemical probe. Researchers can synthesize a library of derivatives based on the ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate core and screen them to identify compounds with improved potency, selectivity, and desired physicochemical properties for studying specific biological questions. Therefore, while not always explicitly developed as such, the selective bioactivity of these compounds means they inherently function as probes for exploring and understanding intricate cellular pathways. mdpi.com

Potential in Material Science

While the thieno[2,3-c]pyrazole scaffold has been extensively explored for its biological applications, its potential in material science is not well-documented in the current scientific literature. The research focus for this class of compounds has overwhelmingly been in the domain of medicinal chemistry and pharmacology.

However, it is worth noting that other fused thiophene-based heterocyclic systems have shown significant promise in the development of novel organic materials. For example, related structures like thieno[3,4-b]pyrazines have been successfully used to create conjugated polymers for applications in organic electronics, specifically as low band gap materials for photovoltaic devices. rsc.org Additionally, some complex heterocyclic molecules incorporating pyrazole have been investigated for their photophysical properties, suggesting potential for use in electroluminescent applications. researchgate.net Given these precedents in related chemical classes, it is conceivable that derivatives of this compound could possess interesting electronic or photophysical properties, but this remains an unexplored area of research.

Future Research Directions and Advanced Perspectives

Development of Novel and More Efficient Synthetic Methodologies

The thieno[2,3-c]pyrazole scaffold is a cornerstone of various biologically active molecules. While established synthetic routes exist, future research will focus on developing more efficient, cost-effective, and environmentally friendly methodologies. Conventional methods often involve multi-step processes, such as the reaction of a substituted pyrazole (B372694) aldehyde with an ethyl thioglycolate derivative. researchgate.net

Future advancements are anticipated in the following areas:

Tandem and One-Pot Reactions: Designing synthetic pathways where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time. A reported tandem reaction involving 4-pyrazoleacetate esters with carbon disulfide and iodomethane (B122720) exemplifies such an approach. tandfonline.com

Metal-Free Catalysis: To overcome the cost and potential toxicity associated with metal catalysts, developing metal-free synthetic routes is a key objective. d-nb.info Strategies like acid-mediated denitrogenative transformation of fused 1,2,3-triazoles represent a promising avenue for creating thieno[2,3-c]pyridine (B153571) and related heterocyclic systems under mild conditions. d-nb.infokuleuven.be

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and allow for safer, more controlled production. Their application to the synthesis of thieno[2,3-c]pyrazole derivatives could enable rapid library generation for structure-activity relationship (SAR) studies.

MethodologyDescriptionPotential Advantages
Conventional SynthesisStepwise construction, e.g., reacting a pyrazole-4-carboxaldehyde with a thioglycolate ester. researchgate.netWell-established and reliable for specific derivatives.
Tandem ReactionsMultiple reactions in a sequence without isolating intermediates, such as using pyrazoleacetate esters. tandfonline.comIncreased efficiency, reduced waste and time.
Metal-Free TransformationsUtilizing methods like acid-mediated cyclization to avoid heavy metal catalysts. d-nb.infoLower cost, reduced toxicity, and easier purification.
Flow ChemistryContinuous reaction in a tube or pipe reactor.Enhanced safety, scalability, and process control.

Discovery of New Biological Targets and Polypharmacology Investigations

Derivatives of the thieno[2,3-c]pyrazole scaffold have demonstrated activity against a range of biological targets, particularly protein kinases. nih.gov This known multi-target profile, or polypharmacology, can be both advantageous for treating complex diseases like cancer and a source of potential off-target effects. tum.de Future research should aim to systematically explore and harness this characteristic.

Key research directions include:

Broad Kinase Profiling: Systematically screening ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate and its analogues against large panels of kinases to build a comprehensive target landscape. This can uncover novel, therapeutically relevant targets and explain observed cellular effects.

Identification of Non-Kinase Targets: Expanding screening efforts beyond kinases is crucial. Thieno[2,3-c]pyrazoles have already been linked to targets like phosphodiesterase 7A (PDE7A) and the purinergic receptor P2X3. nih.gov Unbiased screening could reveal entirely new mechanisms of action.

Rational Design for Desired Polypharmacology: Once a target profile is established, medicinal chemistry efforts can focus on optimizing the compound's affinity for a specific set of desired targets while minimizing engagement with targets associated with adverse effects. This is a key strategy in developing next-generation multi-targeted therapies.

Target ClassKnown Examples for Thieno[2,3-c]pyrazole ScaffoldTherapeutic Area
Protein KinasesAurora kinase (AURK), ABL, Insulin-like growth factor type 1 receptor (IGF-1R), Cyclin-dependent kinase 2 (CDK2) researchgate.netnih.govOncology
PhosphodiesterasesPhosphodiesterase 7A (PDE7A) nih.govInflammation, Neurological Disorders
Purinergic ReceptorsP2X3 nih.govPain, Inflammation
Other EnzymesFuture screening may reveal novel targets.Various

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. stanford.edu These computational tools can be powerfully applied to the thieno[2,3-c]pyrazole scaffold to guide the development of new analogues with superior properties.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms like artificial neural networks (ANN) or random forests to build models that predict the biological activity of new thieno[2,3-c]pyrazole derivatives based on their chemical structures. repcomseet.orgj-morphology.com This allows for the virtual screening of large compound libraries to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the thieno[2,3-c]pyrazole core. These models can be trained to optimize for multiple parameters simultaneously, such as high potency against a specific target, selectivity, and favorable pharmacokinetic properties.

Target Prediction and Off-Target Profiling: Developing ML models that can predict the likely biological targets of a given molecule from its structure alone. This can help in identifying new therapeutic applications for existing compounds and in predicting potential side effects early in the discovery process. github.com

Advanced Mechanistic Elucidation using Proteomics and Metabolomics Approaches

To fully understand how this compound and its derivatives exert their biological effects, it is essential to move beyond single-target interactions and embrace a systems-level view. Proteomics and metabolomics offer powerful, unbiased methods to achieve this. nih.gov

Key advanced approaches are:

Chemical Proteomics: This technique uses immobilized versions of the compound to "fish" for binding partners in cell lysates, followed by mass spectrometry to identify all interacting proteins. tandfonline.comrsc.org This provides a direct and unbiased map of the compound's targets and their relative affinities within a complex biological system. acs.org

Phosphoproteomics: For kinase-inhibiting compounds, analyzing the global changes in protein phosphorylation after treatment can reveal which signaling pathways are being modulated. This provides a functional readout of the compound's activity and can help identify key downstream effectors and pharmacodynamic biomarkers. nih.gov

Metabolomics: By measuring the levels of hundreds of small-molecule metabolites (like amino acids, lipids, and sugars) in cells or tissues, metabolomics can provide a functional snapshot of the metabolic state. nih.gov Changes in metabolite levels following drug treatment can uncover the specific biochemical pathways affected by the compound, offering deep mechanistic insights. mdpi.comyoutube.combenthamscience.com

Exploration of Prodrug Strategies and Targeted Delivery Systems

Even a highly potent compound can fail if it cannot reach its site of action in the body. Future research must address the pharmacokinetic and delivery challenges associated with the thieno[2,3-c]pyrazole scaffold.

Promising strategies include:

Prodrug Design: The parent compound, an ethyl ester, can be considered a prodrug of the corresponding carboxylic acid. Ester prodrugs are frequently used to mask polar groups, thereby increasing lipophilicity and enhancing absorption across cell membranes. nih.govijpcbs.com Future work could explore a range of ester derivatives to fine-tune the rate of hydrolysis and optimize the release of the active carboxylic acid form. mdpi.com Alternatively, if the carboxylic acid form has poor permeability, the ester serves as the key entity for cellular entry. Investigating other prodrug moieties to improve aqueous solubility for parenteral administration is another viable strategy. mdpi.comnih.gov

Targeted Delivery Systems: Encapsulating the compound within nanocarriers, such as liposomes or polymer-based nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. researchgate.net Furthermore, these nanoparticles can be decorated with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors overexpressed on diseased cells, such as cancer cells. tandfonline.com This active targeting approach can increase drug concentration at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing systemic toxicity. nih.gov

Q & A

Basic Research Question

  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments, while HRMS validates molecular weight.

Methodological Tip : For crystallography, ensure high-purity crystals by slow evaporation in dichloromethane/hexane mixtures. Use SHELXPRO to interface with diffraction data .

How can the carboxylate group of this compound be functionalized for SAR studies?

Advanced Research Question

  • Ester hydrolysis : Treat with NaOH/EtOH to yield the carboxylic acid, enabling amide coupling .
  • Nucleophilic substitution : Replace the ethoxy group with amines or thiols under Mitsunobu conditions .

Q. Example Protocol :

Hydrolyze ethyl ester with 2M NaOH in EtOH (60°C, 4 hours).

Neutralize with HCl to isolate the free acid.

Couple with amines using EDC/HOBt in DMF .

How should researchers address contradictions in reported reaction yields for thieno[2,3-c]pyrazole derivatives?

Advanced Research Question
Discrepancies often arise from solvent polarity and catalyst loading. For example:

  • Solvent effects : Ethanol yields 70% for methyl esters, but water/ZnO NPs boost yields to 85% due to nanoparticle surface activation .
  • Catalyst concentration : Excess Na₂CO₃ (>2 equiv.) may deprotonate intermediates, reducing cyclization efficiency .

Methodological Tip : Replicate literature protocols exactly, including drying solvents and controlling atmospheric moisture.

What strategies are employed to design this compound analogs for kinase inhibition studies?

Advanced Research Question

  • Scaffold hopping : Replace the thieno ring with furan or pyrrole to modulate binding affinity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3-position to enhance interactions with kinase ATP pockets .

Case Study : Nerviano Medical Sciences patented 1H-thieno[2,3-c]pyrazoles as kinase inhibitors by substituting the phenyl group with pyridinyl moieties .

What role do ZnO nanoparticles play in the synthesis of pyrazole-fused heterocycles?

Advanced Research Question
ZnO NPs act as Lewis acid catalysts, polarizing carbonyl groups and accelerating cyclization. Benefits include:

  • High surface area : Enhances reactant adsorption, reducing activation energy .
  • Recyclability : NPs can be reused 3–4 times without significant activity loss .

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, VEGFR). Focus on hydrogen bonding with the carboxylate group .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

What precautions are necessary to ensure the stability of this compound during storage?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid ester hydrolysis .

How do reaction parameters affect the regioselectivity of thieno[2,3-c]pyrazole formation?

Advanced Research Question

  • Base strength : Strong bases (e.g., KOH) favor thieno ring closure over competing pyrazolo pathways .
  • Substituent effects : Electron-donating groups on the pyrazole direct cyclization to the 2,3-c position .

Methodological Tip : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:3) to isolate intermediates if regioselectivity issues arise .

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